molecular formula C24H31ClO2 B1396496 CLDQ CAS No. 42933-96-0

CLDQ

Cat. No.: B1396496
CAS No.: 42933-96-0
M. Wt: 387 g/mol
InChI Key: BTAWLOMDHNZVPX-UHFFFAOYSA-N
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Description

3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple tert-butyl groups and a chloro substituent, which contribute to its distinct chemical behavior.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and solvents like tetrahydrofuran.

    Major Products: The major products formed depend on the specific reaction and reagents used. .

Scientific Research Applications

3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione involves its interaction with molecular targets through its functional groups. The tert-butyl groups and chloro substituent play a crucial role in its reactivity and binding affinity. The compound can participate in various pathways, including oxidative and reductive processes, depending on the environmental conditions and the presence of other reactants .

Comparison with Similar Compounds

Compared to other similar compounds, 3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione stands out due to its unique combination of tert-butyl groups and a chloro substituent. Similar compounds include:

    3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: Known for its use as an antioxidant and in organic synthesis.

    2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Used as a UV stabilizer in polymers

Properties

IUPAC Name

2,6-ditert-butyl-4-(3-tert-butyl-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO2/c1-22(2,3)16-10-14(11-17(20(16)26)23(4,5)6)15-12-18(24(7,8)9)21(27)19(25)13-15/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAWLOMDHNZVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712349
Record name 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42933-96-0
Record name 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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